1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate
CAS No.: 2022370-40-5
Cat. No.: VC4197874
Molecular Formula: C16H25NO4
Molecular Weight: 295.379
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2022370-40-5 |
---|---|
Molecular Formula | C16H25NO4 |
Molecular Weight | 295.379 |
IUPAC Name | 1-O-tert-butyl 4-O-ethyl 4-prop-2-ynylpiperidine-1,4-dicarboxylate |
Standard InChI | InChI=1S/C16H25NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h1H,7-12H2,2-5H3 |
Standard InChI Key | QJYHJRUANMHGCG-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#C |
Introduction
Structural and Chemical Properties
Molecular Identity and Configuration
The molecular formula of 1-tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate is , with a molecular weight of 295.37 g/mol . The piperidine ring adopts a chair conformation, with the tert-butyl and ethyl carboxylate groups occupying axial and equatorial positions, respectively, to minimize steric hindrance. The propargyl group () at position 4 introduces rigidity and enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS Number | 2022370-40-5 |
IUPAC Name | tert-Butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate |
Molecular Formula | |
Molecular Weight | 295.37 g/mol |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC#C)C(=O)OCC |
Synthetic Routes and Reactivity
The synthesis of this compound typically involves multi-step protection-deprotection strategies. A common approach begins with ethyl piperidine-4-carboxylate, which undergoes Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate in ethyl acetate . Subsequent propargylation at position 4 is achieved via alkylation with propargyl bromide under basic conditions. The ethyl carboxylate group is introduced through esterification or transesterification reactions, ensuring regioselectivity at position 4 .
Critical Reaction Steps:
-
Boc Protection:
-
Propargylation:
The tert-butyl group enhances solubility in organic solvents, while the propargyl moiety facilitates further functionalization, as demonstrated in the synthesis of MenA inhibitors for tuberculosis therapy .
Applications in Medicinal Chemistry
Role in Tuberculosis Drug Development
Recent studies highlight the utility of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . MenA inhibition disrupts the electron transport chain, impairing ATP synthesis and bacterial survival under hypoxic conditions. Structural analogs of 1-tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate have shown promising activity, with IC values ranging from 13–22 μM against MenA and minimum inhibitory concentrations (MIC) of 8–10 μM against M. tuberculosis .
Table 2: Biological Activity of Selected Analogs
Compound | MenA IC (μM) | M. tuberculosis MIC (μM) |
---|---|---|
Analog A (R = propargyl) | 13 | 8 |
Analog B (R = tosyl) | 22 | 10 |
Pharmacokinetic Optimization
Modifications at the propargyl and carboxylate positions improve drug disposition properties. For instance, replacing the ethyl group with a methyl sulfonyl moiety enhances metabolic stability, as evidenced by a 2.5-fold increase in half-life () in murine models . Additionally, the propargyl group’s click chemistry compatibility enables the attachment of targeting ligands, such as folate or biotin, for site-specific drug delivery .
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